2,2',3,5,6-Pentachlorobiphenyl
Overview
Description
2,2’,3,5’,6-Pentachlorobiphenyl, also known as PCB-95, is a type of polychlorinated biphenyl (PCB) congener . It has a molecular weight of 326.433 . PCBs are synthetic organic compounds that were produced worldwide for diverse industrial and commercial applications .
Molecular Structure Analysis
The molecular structure of 2,2’,3,5’,6-Pentachlorobiphenyl consists of two phenyl rings with five chlorine atoms attached at the 2, 2’, 3, 5’, and 6 positions . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,5’,6-Pentachlorobiphenyl include its molecular weight and the positions of the chlorine atoms on the biphenyl structure . Further details about its melting point, boiling point, and other properties were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- 2,2',3,5,6-Pentachlorobiphenyl has been synthesized and analyzed for its structure, contributing to understanding its chemical properties. Bergman & Wachtmeister (1977) described the preparation and structural establishment of various chlorinated biphenyls, including 2,2',3,5,6-Pentachlorobiphenyl, using 14C-labelled aniline hydrogen sulfate as a starting material (Bergman & Wachtmeister, 1977).
Environmental Persistence and Accumulation
- Studies have shown that certain pentachlorobiphenyls, including 2,2',3,5,6-Pentachlorobiphenyl, demonstrate specific accumulation in lung parenchyma in mice, highlighting their environmental persistence and potential health impacts. This was observed in whole body autoradiograms of mice and suggests a unique affinity for lung parenchyma (Brandt, Mohammed, & Slanina, 1981).
Metabolism in Plants
- The metabolism of 2,2',3,5,6-Pentachlorobiphenyl in plants has been studied, showing that it is more persistent compared to other chlorobiphenyls. This was observed in the marsh plant Veronica Beccabunga, indicating the chemical's environmental impact and behavior in biotic systems (Moza, Kilzer, Weisgerber, & Klein, 1976).
Degradation and Biodegradation Studies
- Research on the degradation and biodegradation of 2,2',3,5,6-Pentachlorobiphenyl has been conducted, exploring methods for reducing its environmental impact. He et al. (2009) investigated the use of palladium coated iron and aerobic bacteria for the chemical and biological degradation of this compound, providing insights into potential remediation techniques (He, Li, Zhou, Fan, & Ren, 2009).
Reductive Dechlorination Studies
- The reductive dechlorination of 2,2',3,5,6-Pentachlorobiphenyl using vitamin B12 and other methods has been explored. This research contributes to understanding how to mitigate the environmental and health risks associated with chlorobiphenyls (Assaf-Anid, Nies, & Vogel, 1992).
Safety And Hazards
Future Directions
Research on 2,2’,3,5’,6-Pentachlorobiphenyl is ongoing, with recent studies investigating its effects on the developing brains in zebrafish larvae and its disposition in transgenic mouse models . These studies highlight the importance of understanding the enantioselective toxic effects and the role of metabolism in PCB neurotoxicity .
properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(2-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-4-2-1-3-6(7)10-11(16)8(14)5-9(15)12(10)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXRLHMJGHJGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074218 | |
Record name | 2,2',3,5,6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,5,6-Pentachlorobiphenyl | |
CAS RN |
73575-56-1 | |
Record name | 2,2',3,5,6-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,5,6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,5,6-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22W2562J42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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